molecular formula C6H11BrO2 B8565699 2-Bromomethyl-4-methyl-1,3-dioxane

2-Bromomethyl-4-methyl-1,3-dioxane

Cat. No. B8565699
M. Wt: 195.05 g/mol
InChI Key: FMFDZPVUMPGTHI-UHFFFAOYSA-N
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Patent
US04255182

Procedure details

2-Bromo-1,1-dimethoxyethane (0.1 mole) and 1,3-butanediol (0.1 mole) are charged into a glass reaction vessel fitted with a mechanical stirrer, thermometer, Dean Stark trap and reflux condenser. Toluene sulfonic acid (0.1 grams) is added and the reaction mixture is heated and alcohol removed. When alcohol evolution ceases, the reaction mixture is then cooled to room temperature, treated with sodium carbonate (5 grams) and filtered. Volatiles are stripped from the filtrate using a rotary evaporator to yield the desired product 2-bromomethyl-4-methyl-1,3-dioxane as the residue.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH:3](OC)OC.[CH2:8]([OH:13])[CH2:9][CH:10]([OH:12])[CH3:11].C1(C)C(S(O)(=O)=O)=CC=CC=1>>[Br:1][CH2:2][CH:3]1[O:12][CH:10]([CH3:11])[CH2:9][CH2:8][O:13]1

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
BrCC(OC)OC
Name
Quantity
0.1 mol
Type
reactant
Smiles
C(CC(C)O)O
Step Two
Name
Quantity
0.1 g
Type
reactant
Smiles
C=1(C(=CC=CC1)S(=O)(=O)O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
thermometer, Dean Stark trap and reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is heated
CUSTOM
Type
CUSTOM
Details
alcohol removed
ADDITION
Type
ADDITION
Details
treated with sodium carbonate (5 grams)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
a rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
BrCC1OCCC(O1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.